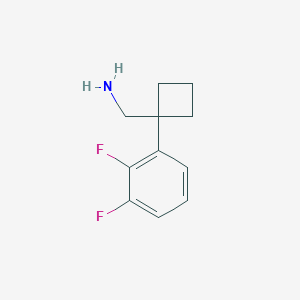
1-(2,3-Difluorophenyl)cyclobutanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluorophenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C11H13F2N and a molecular weight of 197.22 g/mol . It is a useful research chemical often employed as a building block in various chemical syntheses. The compound features a cyclobutane ring attached to a methanamine group, with two fluorine atoms substituted on the phenyl ring at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Difluorophenyl)cyclobutanemethanamine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance .
Another method involves the Claisen-Schmidt condensation under basic conditions, which is used to synthesize similar compounds . This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluorophenyl)cyclobutanemethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.
Scientific Research Applications
1-(2,3-Difluorophenyl)cyclobutanemethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, similar compounds have been shown to exert their effects through:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme inhibition: It may inhibit certain enzymes, thereby affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
1-(2,3-Difluorophenyl)cyclobutanemethanamine can be compared with other similar compounds, such as:
- 1-(2,4-Difluorophenyl)cyclobutanemethanamine
- 1-(3,4-Difluorophenyl)cyclobutanemethanamine
- 1-(2,5-Difluorophenyl)cyclobutanemethanamine
These compounds share a similar core structure but differ in the position of the fluorine atoms on the phenyl ring. The unique positioning of the fluorine atoms in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
[1-(2,3-difluorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13F2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2 |
InChI Key |
BRLKKQVFTFBKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid](/img/structure/B11726316.png)
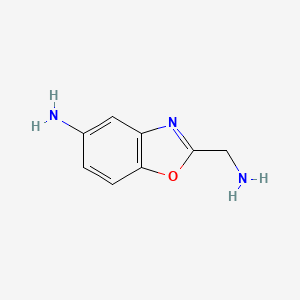

![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
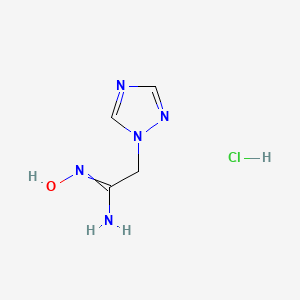
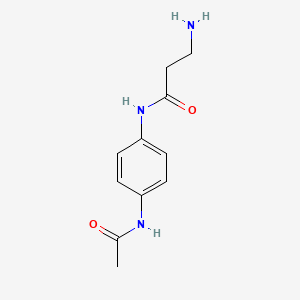
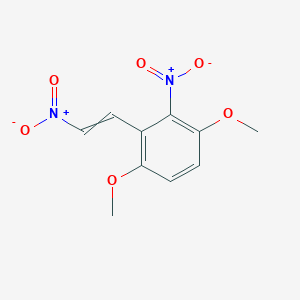
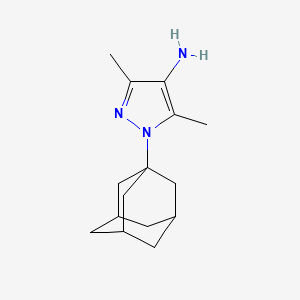

![4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline](/img/structure/B11726366.png)
![2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)

![methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B11726394.png)
